molecular formula C10H21ClN6 B14708959 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride CAS No. 13688-14-7

4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride

Katalognummer: B14708959
CAS-Nummer: 13688-14-7
Molekulargewicht: 260.77 g/mol
InChI-Schlüssel: GFFWFRDYNUVUNH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is a chemical compound belonging to the triazine class. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride typically involves the nucleophilic substitution of cyanuric chloride. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazines .

Wirkmechanismus

The mechanism of action of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis in plants by blocking electron transport in photosystem II . This leads to the disruption of energy production and ultimately results in plant death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylammonium group enhances its solubility and reactivity compared to other triazines .

Eigenschaften

CAS-Nummer

13688-14-7

Molekularformel

C10H21ClN6

Molekulargewicht

260.77 g/mol

IUPAC-Name

[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-trimethylazanium;chloride

InChI

InChI=1S/C10H21N6.ClH/c1-6-11-8-13-9(12-7-2)15-10(14-8)16(3,4)5;/h6-7H2,1-5H3,(H2,11,12,13,14,15);1H/q+1;/p-1

InChI-Schlüssel

GFFWFRDYNUVUNH-UHFFFAOYSA-M

Kanonische SMILES

CCNC1=NC(=NC(=N1)[N+](C)(C)C)NCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.